D5D-IN-326

Descripción general

Descripción

D5D-IN-326 es un potente e inhibidor selectivo de la delta-5 desaturasa, una enzima involucrada en la conversión del ácido dihomo-γ-linolénico en ácido araquidónico en la vía de los ácidos grasos poliinsaturados omega-6. Este compuesto está disponible por vía oral y ha demostrado efectos significativos en la reducción de la resistencia a la insulina y el peso corporal en ratones obesos inducidos por una dieta rica en grasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de D5D-IN-326 implica múltiples pasos, comenzando con la preparación de la estructura central de pirrolo[2,3-d]pirimidina. Los pasos clave incluyen:

Formación del núcleo de pirrolo[2,3-d]pirimidina: Esto se logra mediante una serie de reacciones de ciclización.

Introducción de los grupos pentafluoropropoxi y trifluoroetoxi: Estos grupos se introducen mediante reacciones de sustitución nucleofílica.

Purificación final: El compuesto se purifica mediante cromatografía líquida de alta resolución para alcanzar una pureza de ≥98%.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se amplía para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para la eficiencia y el rendimiento, y el producto final se somete a rigurosos controles de calidad para garantizar la coherencia y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

D5D-IN-326 principalmente experimenta:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen agentes halogenantes como cloro y bromo

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir derivados desoxigenados .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Anti-Atherosclerotic Effects

D5D-IN-326 has been investigated for its anti-atherosclerotic properties. In studies involving apolipoprotein E knockout mice, it was observed that treatment with this compound significantly reduced atherosclerotic lesion areas in the aorta. Specifically, a reduction of 24% was noted at a dosage of 3 mg/kg/day after 12 weeks of treatment following a Western diet. Another protocol using a high-cholesterol diet showed a 36% reduction in lesion area with similar dosing strategies .

Mechanism of Action

The mechanism behind these effects involves the modulation of fatty acid profiles in the liver and blood. This compound treatment resulted in decreased arachidonic acid levels and increased dihomo-gamma-linolenic acid levels, alongside reduced inflammatory eicosanoid production . This suggests that this compound may be effective in managing inflammation associated with cardiovascular diseases.

Metabolic Disorders

Impact on Insulin Resistance and Obesity

Research has indicated that this compound can lower insulin resistance and promote weight loss in diet-induced obesity models. In high-fat diet studies, chronic administration led to significant reductions in body weight without affecting overall calorie intake. Additionally, decreased macrophage infiltration into adipose tissue was noted, which is crucial for reducing inflammation associated with obesity .

Energy Expenditure

The compound also appears to enhance daily energy expenditure, contributing to its anti-obesity effects. These findings suggest that this compound could represent a novel therapeutic approach for treating obesity and related metabolic disorders .

Cancer Treatment

Inhibition of Tumor Growth

This compound has shown promise as an anti-cancer agent, particularly in renal cancer models. Studies have demonstrated that it significantly inhibits cell proliferation across various cancer cell lines, including kidney, colon, breast, and lung cancers. The inhibition was dose-dependent, indicating a strong correlation between dosage and therapeutic effect .

Mechanistic Insights

The underlying mechanisms involve the downregulation of fatty acid desaturase 1 (FADS1), which is linked to tumor growth and survival. Inhibition of FADS1 not only reduces cell proliferation but also induces cell cycle arrest through pathways associated with endoplasmic reticulum stress responses. This suggests that targeting FADS1 with this compound may offer a strategic approach for precision cancer therapy .

Summary Table of Applications

| Application Area | Observed Effects | Mechanism of Action |

|---|---|---|

| Cardiovascular Health | Reduced atherosclerotic lesions | Modulation of fatty acid profiles; decreased inflammation |

| Metabolic Disorders | Lowered insulin resistance; weight loss | Increased energy expenditure; reduced adipose inflammation |

| Cancer Treatment | Inhibited tumor growth in various cancers | Downregulation of FADS1; induced cell cycle arrest |

Mecanismo De Acción

D5D-IN-326 ejerce sus efectos inhibiendo la delta-5 desaturasa, lo que reduce la conversión del ácido dihomo-γ-linolénico en ácido araquidónico. Esto conduce a un aumento de los eicosanoides antiinflamatorios y una disminución de los eicosanoides proinflamatorios, lo que resulta en una reducción de la resistencia a la insulina y el peso corporal .

Comparación Con Compuestos Similares

Compuestos similares

STK16-IN-1: Otro inhibidor de la delta-5 desaturasa con propiedades similares.

VU0071063: Un compuesto con un mecanismo diferente pero con un potencial terapéutico similar.

Unicidad

D5D-IN-326 es único debido a su alta selectividad y potencia como inhibidor de la delta-5 desaturasa. Ha demostrado efectos significativos en la reducción de la resistencia a la insulina y el peso corporal en modelos animales, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

D5D-IN-326 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for future research.

This compound primarily acts as an inhibitor of specific fatty acid desaturases, particularly stearoyl-CoA desaturase 1 (SCD1) and fatty acid desaturase 2 (FADS2). These enzymes play crucial roles in lipid metabolism and have been linked to various cellular processes including proliferation, survival, and apoptosis.

- Inhibition of Fatty Acid Desaturation : By inhibiting SCD1 and FADS2, this compound disrupts the desaturation of fatty acids, which is essential for maintaining membrane fluidity and signaling pathways in cells. This inhibition leads to an accumulation of saturated fatty acids and a decrease in unsaturated fatty acids, which can alter cell metabolism significantly .

- Impact on Cell Proliferation : In studies involving Epstein-Barr virus (EBV)-infected lymphoblastoid cell lines, the dual inhibition of SCD1 and FADS2 resulted in reduced cell proliferation and increased susceptibility to apoptosis when exposed to palmitate. This suggests that this compound may be effective in targeting cancer cells that rely heavily on lipid metabolism for growth .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Study 1: EBV-Transformed B Cells

In a recent study, researchers investigated the effects of this compound on EBV-transformed B cells. The compound was shown to significantly reduce cell proliferation and induce apoptosis under certain conditions. The study highlighted that the inhibition of SCD1 and FADS2 led to metabolic changes that hindered the growth-promoting pathways typically activated by EBV .

Case Study 2: Medulloblastoma

Another study focused on medulloblastoma cells where this compound's role in downregulating miR-326 was observed. This downregulation was linked to enhanced survival signaling via E2F1, indicating that this compound may also have implications in neuro-oncology by modulating microRNA pathways .

Research Findings

Recent findings indicate that this compound not only affects lipid metabolism but also has broader implications for cellular signaling pathways involved in cancer progression:

- Lipidomic Analysis : Mass spectrometry-based lipidomic studies revealed that treatment with this compound resulted in significant alterations in lipid profiles, with increased levels of saturated fatty acids correlating with reduced cell viability .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer models, suggesting its potential as a chemotherapeutic agent .

Propiedades

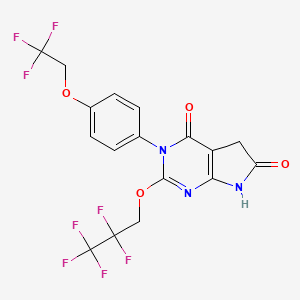

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUQGJZXDBRNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F8N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348087 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236767-85-3 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.